Methyl isobutyrate
Overview
Description
Methyl isobutyrate is the fatty acid methyl ester of isobutyric acid. It has a role as a metabolite. It derives from an isobutyric acid.
Methyl-2-methylpropanoate, also known as fema 2694 or isobutyric acid methyl ester, belongs to the class of organic compounds known as methyl esters. These are organic compounds containing a carboxyl group that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=H or organyl group and R'=methyl group. Methyl-2-methylpropanoate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl-2-methylpropanoate has been primarily detected in feces. Within the cell, methyl-2-methylpropanoate is primarily located in the cytoplasm. Methyl-2-methylpropanoate exists in all eukaryotes, ranging from yeast to humans. Methyl-2-methylpropanoate can be biosynthesized from isobutyric acid. Methyl-2-methylpropanoate is an apple, floral, and flower tasting compound that can be found in a number of food items such as fruits, pomes, pineapple, and herbs and spices. This makes methyl-2-methylpropanoate a potential biomarker for the consumption of these food products.
Scientific Research Applications
Protein Labeling
Methyl isobutyrate is utilized for labeling amino acids in proteins. This application is significant for detecting long-range 1H–1H NOE cross-peaks between methyl probes in proteins, up to 10 Å apart (Kerfah et al., 2015).
Solvent in Spectroscopy
It has been used as an organic solvent in atomic-absorption spectroscopy, specifically in an extraction study on vanadium (Crump-Wiesner & Purdy, 1969).
Fragrance Ingredient
this compound compounds, such as (4-methoxyphenyl)this compound, are used as fragrance ingredients in various products (Mcginty, Letizia, & Api, 2012).
Ocular Surgery
It's also evaluated in ocular surgery, particularly the use of methyl and isobutyl 2-cyanoacrylate monomers for their bonding time, tensile strength, and ease of application (Munton, 1971).
Plasma Polymer Films
this compound is used in creating plasma polymer films (PPFs), where variations in radiofrequency power affect the incorporation of precursor ester groups and the crosslinking density in PPFs (Denis et al., 2011).
Metabolic Studies
In metabolic studies, it has been shown that isobutyric acid is dehydrogenated stereospecifically in rats to produce 3-hydroxyisobutyric acid (Amster & Tanaka, 1980).
Conformational Isomerism Studies
The compound has been a focus in studies of conformational isomerism in molecules like methyl glycolate and methyl α-hydroxy isobutyrate (Jarmelo & Fausto, 1999).
Clinical Surgery
In clinical surgery, isobutyl cyanoacrylate, which involves this compound, has been used for binding moist living tissues, such as sealing wounds and reinforcing suture anastomoses (Hale, 1970).
Chemical Synthesis
It is involved in the chemical synthesis process, such as in the selective oxidative dehydrogenation of isobutyric acid into methacrylic acid, a step in producing methyl methacrylate (Millet, 1998).
Plasma Polymerization
In plasma polymerization, it is used to study the two regimes of polymerization in radiofrequency-induced plasmas (O'toole et al., 1995).
Safety and Hazards
Methyl isobutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While the future directions of Methyl isobutyrate are not explicitly mentioned in the search results, it’s worth noting that this compound can be synthesized from potentially renewable resources , indicating its potential for sustainable production. Additionally, its use as a solvent suggests it may have broad applications in various industries .
Mechanism of Action
Target of Action
Methyl isobutyrate, also known as methyl 2-methylpropanoate, is an organic compound with the formula CH3O2CCH(CH3)2 . It is primarily used as a solvent and a flavoring agent . .
Biochemical Pathways
This compound is the methyl ester of isobutyric acid . Isobutyric acid is derived during the fermentation of branched-chain amino acids (valine, leucine, and isoleucine) . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . It’s also recommended to avoid contact with skin and eyes, and use personal protective equipment .
Properties
IUPAC Name |
methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWKHZACMWKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060275 | |
Record name | Propanoic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Methyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.888 | |
Record name | Methyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
547-63-7 | |
Record name | Methyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL ISOBUTYRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-84.7 °C | |
Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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